molecular formula C14H16N2O5 B2612262 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid CAS No. 878259-64-4

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Cat. No.: B2612262
CAS No.: 878259-64-4
M. Wt: 292.291
InChI Key: KZQSTSRWNBBLFH-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a quinazolinone-based compound of significant interest in medicinal chemistry and anticancer research . The quinazolinone scaffold is recognized for its diverse biological activities, with many derivatives acting as potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) . This specific compound, featuring a 6,7-dimethoxy substitution and a flexible butanoic acid side chain, is a key intermediate for designing and synthesizing novel therapeutic agents. Research into quinazolinone derivatives has demonstrated promising antitumor properties against various cancer cell lines, including liver carcinoma (HepG2), breast carcinoma (MCF-7), and colon cancer (HCT-116) . The compound is supplied For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(6,7-dimethoxy-4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-11-6-9-10(7-12(11)21-2)15-8-16(14(9)19)5-3-4-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSTSRWNBBLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the condensation of 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline with butanoic acid derivatives under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is C14H16N2O5, with a molecular weight of approximately 292.29 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities. The structure includes a butanoic acid moiety attached to a dimethoxy-substituted quinazolinone, contributing to its unique properties.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the formation of derivatives that may exhibit enhanced biological activities or novel properties .

Biological Activities

Research has indicated that this compound may possess several biological activities:

Medical Applications

The ongoing exploration of this compound as a therapeutic agent focuses on its potential use in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development .

Industrial Uses

In the pharmaceutical and agrochemical industries, this compound is utilized as an intermediate in the synthesis of new materials and active ingredients. Its properties make it suitable for developing innovative products that require specific chemical functionalities .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
6-MethoxyquinazolinoneQuinazoline core with methoxy groupLess complex than the target compound
7-HydroxyquinazolineHydroxy group at position 7Lacks the dimethoxy substitution
2-AminoquinazolineAmino group substitutionDifferent functional groups affecting activity
4-(2-Hydroxyphenyl)butanoic acidPhenolic substitutionProvides different biological activity profiles

The unique combination of dimethoxy groups and the butanoic acid moiety in this compound contributes to its distinctive biological activities compared to these similar compounds .

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Key Applications Biological Activity Reference
4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid Quinazolinone + butanoic acid 6,7-dimethoxy Research intermediate, drug discovery Potential kinase/enzyme inhibition
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) Phenoxy butanoic acid 4-chloro-2-methylphenoxy Herbicide (HRAC class O) Synthetic auxin activity
2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) Phenoxy butanoic acid 2,4-dichlorophenoxy Herbicide (HRAC class O) Auxin mimic, growth regulation
Caffeic Acid (3,4-dihydroxybenzeneacrylic acid) Phenylpropenoic acid 3,4-dihydroxy Antioxidant, food/cosmetic additive Antioxidant, anti-inflammatory
Quinazolinone derivative (Compound 4l, ) Bis-methoxyphenyl-tetrahydroquinazolinone Multiple methoxyphenyl groups Pharmacological research Undisclosed (structural complexity suggests target specificity)

Key Observations

Structural Divergence: The target compound’s quinazolinone core distinguishes it from phenoxy-based auxin herbicides (e.g., MCPB, 2,4-DB) . While the latter rely on halogenated phenoxy groups for herbicidal activity, the quinazolinone system may target enzymes or receptors in eukaryotic systems.

Functional Implications: Auxin Herbicides (MCPB, 2,4-DB): These compounds mimic natural auxins, disrupting plant growth via uncontrolled cell elongation. The target compound’s lack of phenoxy groups suggests a different mechanism, possibly targeting mammalian or microbial systems . Caffeic Acid: The hydroxyl groups in caffeic acid confer antioxidant activity, whereas the methoxy groups in the target compound may reduce redox activity but improve metabolic stability . Quinazolinone Derivatives (e.g., Compound 4l): The target compound’s simpler structure (single quinazolinone vs. bis-quinazolinone in 4l) may offer synthetic accessibility and reduced toxicity .

Biological Activity

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is characterized by the following chemical properties:

  • IUPAC Name : 4-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)butanoic acid
  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 288.29 g/mol
  • Purity : ≥95% .

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : The compound's structural features suggest potential interactions with cellular pathways involved in tumor growth and proliferation.
  • Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that can suppress tumorigenesis .
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, potentially protecting cells from oxidative stress.

Antitumor Activity

A study evaluating the antiproliferative effects of various quinazoline derivatives indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 5 to 15 µM, demonstrating a strong dose-dependent relationship .

Cell Line IC50 (µM)
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)8

HDAC Inhibition

In vitro studies have shown that certain derivatives exhibit potent HDAC inhibitory activity. For instance, compounds structurally related to this quinazoline derivative were found to have IC50 values ranging from 0.5 µM to 2 µM against various HDAC isoforms .

Case Studies

  • Case Study on Anticancer Effects : A recent investigation into the anticancer properties of quinazoline derivatives revealed that treatment with this compound resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential toxicity if ingested and skin irritation upon contact . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the quinazolinone core in 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid?

  • The quinazolinone core can be synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO to form triazole intermediates, which are further functionalized . Cross-coupling reactions, such as Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and arylboronic acids, are also effective for introducing aryl substituents to the quinazolinone scaffold . Key intermediates include substituted anthranilic acids or hydrazides, with yields optimized via solvent selection (e.g., dioxane-water mixtures) and catalyst systems .

Q. How is the structural integrity of this compound validated?

  • Characterization relies on spectroscopic and chromatographic methods:

  • Melting Point (m.p.): Used to assess purity (e.g., m.p. 228–230°C for related quinazolinones ).
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns, though signal overlap may require 2D techniques (e.g., NOESY) .
  • IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretches at ~1660 cm⁻¹) .
  • TLC (Rf values): Monitors reaction progress (e.g., Rf = 0.59 in hexane/EtOH) .

Q. What solvent systems are recommended for solubility challenges during biological assays?

  • Dimethyl sulfoxide (DMSO) or ethanol-water mixtures are preferred for in vitro studies due to the compound’s polar butanoic acid moiety. For purification, recrystallization in ethanol/water or chromatography (silica gel, hexane/EtOH) improves yield and purity .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to address low yields in quinazolinone synthesis?

  • Key factors include:

  • Catalyst Screening: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency for aryl group introduction .
  • Reaction Time/Temperature: Extended reflux (e.g., 18 hours in DMSO) improves cyclization .
  • Stoichiometry: A 1:1 molar ratio of hydrazide to aldehyde minimizes side products .
    • Contradictions in yield data (e.g., 65% vs. 81% in similar reactions ) may arise from solvent polarity or impurity profiles, necessitating systematic parameter testing.

Q. What advanced techniques resolve ambiguities in substituent regiochemistry on the quinazolinone ring?

  • X-ray Crystallography: Defines absolute configuration when NMR signals overlap (e.g., unresolved peaks in triazine derivatives ).
  • Isotopic Labeling: ¹⁵N or ¹³C labeling clarifies nitrogen/carbon connectivity in complex heterocycles.
  • DFT Calculations: Predict chemical shift trends to validate experimental NMR assignments .

Q. How does modifying the butanoic acid side chain influence bioactivity, based on structure-activity relationship (SAR) studies?

  • Analogous compounds (e.g., antipyrinyl-substituted butanoic acids ) show that:

  • Acid Bioisosteres: Replacing the carboxylic acid with ester or amide groups alters membrane permeability.
  • Chain Length: Shorter chains may reduce steric hindrance in target binding pockets.
  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability.
    • In vitro assays (e.g., anti-proliferative screens) should compare IC₅₀ values of derivatives to identify optimal modifications .

Methodological Considerations

  • Data Contradictions: Discrepancies in spectral data (e.g., missing NMR signals due to overlap ) require orthogonal validation via HRMS or alternative solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Safety Protocols: Follow guidelines for handling corrosive intermediates (e.g., glacial acetic acid ) and use PPE (gloves, goggles) as outlined in safety data sheets .

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